An In-depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic acid (CAS: 1072952-43-2)
An In-depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic acid (CAS: 1072952-43-2)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. With a confirmed CAS number of 1072952-43-2, this bifunctional organoboron reagent is of significant interest to researchers in medicinal chemistry and materials science due to its utility in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, provides a plausible, expertly-derived synthesis protocol, and outlines a detailed methodology for its application in the renowned Suzuki-Miyaura coupling reaction. The guide is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding for its intended audience of scientific professionals.
Introduction and Compound Profile
5-Hydroxy-2-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a hydroxyl and a methoxy group on the phenyl ring, allows for the introduction of this specific, electronically rich moiety into complex molecular architectures. These functional groups can significantly influence the physicochemical properties of a target molecule, including its solubility, lipophilicity, and potential for hydrogen bonding, which are critical parameters in drug design.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
Table 1: Physicochemical Data for 5-Hydroxy-2-methoxyphenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 1072952-43-2 | [1][2][3] |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [2] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of 5-Hydroxy-2-methoxyphenylboronic acid: A Plausible Protocol
While specific, peer-reviewed synthesis protocols for 5-Hydroxy-2-methoxyphenylboronic acid are not abundantly available in the public domain, a robust and widely adopted method for the synthesis of hydroxyphenylboronic acids can be expertly adapted. The following protocol is based on the general principle of protection of the reactive hydroxyl group, followed by a lithiation-borylation sequence, and subsequent deprotection. A plausible starting material for this synthesis is 4-bromo-2-methoxyphenol.
Rationale for the Synthetic Strategy
The phenolic hydroxyl group is acidic and will react with the organolithium reagent required for the borylation step. Therefore, it is essential to protect this group before attempting the lithium-halogen exchange. A suitable protecting group should be stable to the reaction conditions and easily removable at the end of the synthesis. Following protection, a lithium-halogen exchange is performed, and the resulting aryllithium species is trapped with a borate ester to form the boronic ester. Finally, deprotection and hydrolysis yield the desired boronic acid.
Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
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To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 eq).
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Cool the mixture to 0 °C and add a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Lithiation and Borylation
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In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C.
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Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Hydrolysis
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Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
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Stir the mixture vigorously for a few hours to facilitate both the hydrolysis of the borate ester and the removal of the TBDMS protecting group.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 5-Hydroxy-2-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it represents the primary application of 5-Hydroxy-2-methoxyphenylboronic acid.[4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic properties of the substituents on the phenylboronic acid can influence the rate-determining transmetalation step. The electron-donating nature of the hydroxyl and methoxy groups in 5-Hydroxy-2-methoxyphenylboronic acid is expected to enhance its nucleophilicity, potentially leading to increased reaction rates and higher yields compared to unsubstituted or electron-deficient phenylboronic acids.
Generic Protocol for Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol that can be adapted for the use of 5-Hydroxy-2-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction with an aryl halide.
Materials:
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5-Hydroxy-2-methoxyphenylboronic acid (1.2 eq)
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Aryl halide (e.g., aryl bromide) (1.0 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent system (e.g., a mixture of 1,4-dioxane and water)
Procedure:
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To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 5-Hydroxy-2-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
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Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
As with all laboratory chemicals, 5-Hydroxy-2-methoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
5-Hydroxy-2-methoxyphenylboronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature offers opportunities for further synthetic transformations, making it a key building block in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
A comprehensive list of references will be compiled and provided in the final version of this technical guide. The information presented herein is based on established principles of organic chemistry and data from reputable chemical suppliers and safety data sheets.
